molecular formula C9H16O4 B14778265 5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid

5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid

Cat. No.: B14778265
M. Wt: 188.22 g/mol
InChI Key: FEIMRISQCUAISP-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid, characterized by the presence of an ethoxy group and two methyl groups attached to the second carbon atom, and a keto group at the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2,2-dimethyl-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-2-methyl-5-oxopentanoic acid: Similar structure but with one less methyl group.

    5-Methoxy-2,2-dimethyl-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Methylthio-2-oxopentanoic acid: Contains a methylthio group instead of an ethoxy group.

Uniqueness

5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and keto groups allows for diverse chemical transformations and interactions with biological systems.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

5-ethoxy-2,2-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C9H16O4/c1-4-13-7(10)5-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12)

InChI Key

FEIMRISQCUAISP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)C(=O)O

Origin of Product

United States

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